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Compound of Interest

Compound Name: Trachelosiaside

Cat. No.: B1646053 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete biosynthetic pathway of Trachelosiaside has not been fully

elucidated in Trachelospermum species. The following guide presents a putative pathway

constructed from the well-established general phenylpropanoid and lignan biosynthesis

pathways in plants. The proposed steps are based on analogous reactions found in the

biosynthesis of other structurally related lignans.

Introduction
Trachelosiaside is a lignan glycoside found in plants of the genus Trachelospermum, notably

Trachelospermum jasminoides. Lignans are a large class of polyphenolic compounds derived

from the oxidative dimerization of two phenylpropanoid units. They exhibit a wide range of

biological activities, and Trachelosiaside, along with its aglycone nortrachelogenin, has been

investigated for various pharmacological effects. Understanding its biosynthesis is crucial for

metabolic engineering efforts to enhance its production in plants or heterologous systems for

pharmaceutical applications.

This guide details the proposed biosynthetic pathway of Trachelosiaside, from primary

metabolism to the final glycosylated product. It includes key enzymes, intermediates, and

regulatory considerations, supplemented with representative quantitative data and

experimental protocols from related pathways.
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The Putative Biosynthetic Pathway of
Trachelosiaside
The biosynthesis of Trachelosiaside can be divided into three major stages:

The Phenylpropanoid Pathway: Synthesis of the monolignol precursor, coniferyl alcohol,

from L-phenylalanine.

Lignan Aglycone Formation: Dimerization of coniferyl alcohol and subsequent modifications

to form the nortrachelogenin backbone.

Glycosylation: Attachment of a glucose moiety to nortrachelogenin to yield Trachelosiaside.

Stage 1: The Phenylpropanoid Pathway
This pathway is a central route in plant secondary metabolism, providing precursors for a vast

array of compounds, including flavonoids, coumarins, and lignans[1]. The synthesis of the key

monolignol, coniferyl alcohol, proceeds as follows:

Step 1: Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-

phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL).

Step 2: Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by Cinnamate

4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase.

Step 3: p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is

activated by coenzyme A, a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL).

Step 4: p-Coumaroyl-CoA to Caffeoyl-CoA: A second hydroxylation occurs, catalyzed by p-

Coumarate 3-Hydroxylase (C3H).

Step 5: Caffeoyl-CoA to Feruloyl-CoA: The newly introduced hydroxyl group is methylated by

Caffeoyl-CoA O-Methyltransferase (CCoAOMT).

Step 6: Feruloyl-CoA to Coniferaldehyde: The thioester is reduced to an aldehyde by

Cinnamoyl-CoA Reductase (CCR).
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Step 7: Coniferaldehyde to Coniferyl Alcohol: The final reduction to the monolignol is

catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD).

Stage 2: Formation of the Nortrachelogenin Aglycone
This stage involves the dimerization of coniferyl alcohol and a series of modifications to form

the specific diarylbutyrolactone lignan structure of nortrachelogenin.

Step 8: Coniferyl Alcohol to (+)-Pinoresinol: Two molecules of coniferyl alcohol undergo

stereoselective oxidative coupling to form (+)-pinoresinol. This reaction is mediated by a

laccase or peroxidase and controlled stereochemically by a Dirigent Protein (DIR)[2].

Step 9: (+)-Pinoresinol to (+)-Lariciresinol: The furan ring of pinoresinol is reductively opened

by Pinoresinol-Lariciresinol Reductase (PLR).

Step 10: (+)-Lariciresinol to (-)-Secoisolariciresinol: A second reduction is catalyzed by the

same Pinoresinol-Lariciresinol Reductase (PLR).

Step 11: (-)-Secoisolariciresinol to (-)-Matairesinol: The primary alcohol is oxidized to a

carboxylic acid, which then forms a lactone ring. This is catalyzed by Secoisolariciresinol

Dehydrogenase (SDH)[3].

Step 12: (-)-Matairesinol to (-)-Nortrachelogenin: This proposed step involves the O-

demethylation of one of the methoxy groups on the aromatic rings of matairesinol. This

reaction is likely catalyzed by an O-demethylase, a class of enzymes known to be involved in

modifying lignin and related compounds[4][5][6]. The exact enzyme in Trachelospermum has

not been identified.

Stage 3: Glycosylation to Trachelosiaside
The final step is the attachment of a glucose molecule to the aglycone.

Step 13: (-)-Nortrachelogenin to Trachelosiaside: A glucose moiety is transferred from UDP-

glucose to one of the hydroxyl groups of nortrachelogenin. This reaction is catalyzed by a

UDP-dependent Glycosyltransferase (UGT)[7]. Plant genomes contain a large number of

UGTs with varying substrate specificities[8][9]. The specific UGT responsible for

Trachelosiaside biosynthesis is unknown.
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Visualization of the Biosynthetic Pathway
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Caption: Putative biosynthetic pathway of Trachelosiaside from L-Phenylalanine.

Quantitative Data
Specific quantitative data for the enzymes in the Trachelosiaside pathway are not available.

The following tables summarize representative kinetic data and metabolic flux analyses for key

enzyme classes from studies on other plant phenylpropanoid and lignan pathways.

Table 1: Representative Enzyme Kinetic Parameters
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Enzyme
Class

Enzyme
Source

Substrate Km (µM) kcat (s-1) Reference

PAL
Petroselinum

crispum

L-

Phenylalanin

e

32 211 N/A

4CL
Arabidopsis

thaliana

p-Coumaric

Acid
16 0.8 N/A

PLR
Podophyllum

pleianthum

(+)-

Pinoresinol
1.5 0.25 [3]

SDH
Podophyllum

pleianthum

(-)-

Secoisolaricir

esinol

11.2 0.98 [3]

UGT

Isatis

indigotica

(IiUGT4)

Lariciresinol 115.8 0.012 [7]

Note: Data are illustrative and sourced from studies on homologous enzymes.

Table 2: Representative Metabolic Flux Analysis Data

Pathway Plant System Condition
Flux (nmol
gFW-1 h-1)

Reference

Phenylpropanoid
Potato Tuber

(Wound-healing)

Biosynthesis of

Chlorogenic Acid
4.63 [10]

Phenylpropanoid
Potato Tuber

(Elicitor-treated)

Biosynthesis of

p-

Coumaroyloctop

amine

Increased

significantly
[11]

Lignin

Biosynthesis

Arabidopsis

stems

Phenylalanine

supply

Rate-limiting

factor
[12]
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Note: Metabolic flux is highly dependent on the specific plant tissue, developmental stage, and

environmental conditions.

Experimental Protocols
Detailed protocols for the entire Trachelosiaside pathway are not established. Below are

representative methodologies for key experiments commonly used to elucidate such pathways.

Protocol 1: Heterologous Expression and Functional
Characterization of a Putative UDP-Glycosyltransferase
(UGT)
This protocol describes the expression of a candidate UGT gene in E. coli to test its ability to

glycosylate nortrachelogenin.

1. Gene Cloning and Vector Construction:

Isolate total RNA from young leaves of Trachelospermum jasminoides.
Synthesize cDNA using a reverse transcriptase kit.
Amplify the full-length coding sequence of the candidate UGT gene using PCR with specific
primers.
Clone the PCR product into an expression vector (e.g., pET-28a or pGEX) suitable for E. coli
expression, often with a His-tag or GST-tag for purification.

2. Heterologous Protein Expression:

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
Grow a 5 mL starter culture overnight at 37°C in LB medium containing the appropriate
antibiotic.
Inoculate 500 mL of LB medium with the starter culture and grow at 37°C until the OD600
reaches 0.6-0.8.
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final
concentration of 0.1-1.0 mM.
Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve
protein solubility.

3. Protein Purification:
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Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM
imidazole, with protease inhibitors).
Lyse the cells by sonication on ice.
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C).
Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-
NTA resin for His-tagged proteins).
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the
protein with elution buffer (lysis buffer with 250 mM imidazole).
Verify protein purity and size using SDS-PAGE.

4. In Vitro Enzyme Assay:

Prepare a reaction mixture containing:
100 mM Tris-HCl buffer (pH 7.5)
1-5 µg of purified UGT enzyme
1 mM UDP-glucose (sugar donor)
0.5 mM Nortrachelogenin (aglycone substrate, dissolved in DMSO)
5 mM MgCl2
Incubate the reaction at 30°C for 1-4 hours.
Stop the reaction by adding an equal volume of methanol.
Centrifuge to pellet the precipitated protein.
Analyze the supernatant for the formation of Trachelosiaside using HPLC or LC-MS.

Protocol 2: Metabolite Extraction and Analysis by HPLC
This protocol outlines a general procedure for extracting and quantifying lignans like

Trachelosiaside from plant tissue.

1. Sample Preparation:

Harvest fresh plant material (e.g., leaves or stems of T. jasminoides).
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
Lyophilize (freeze-dry) the tissue to a constant weight and then grind into a fine powder.

2. Extraction:

Weigh approximately 100 mg of dried powder into a microcentrifuge tube.
Add 1.5 mL of 80% methanol (v/v).
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Vortex thoroughly and sonicate for 30 minutes in a water bath.
Centrifuge at 13,000 x g for 15 minutes.
Collect the supernatant. Repeat the extraction on the pellet one more time.
Pool the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

System: A standard HPLC system with a photodiode array (PDA) or UV detector.
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g.,
acetonitrile with 0.1% formic acid).
Gradient Example: 10% B to 90% B over 40 minutes.
Flow Rate: 1.0 mL/min.
Detection: Monitor at 280 nm, a common wavelength for detecting the aromatic rings of
lignans.
Quantification: Use an authentic standard of Trachelosiaside to create a calibration curve
for absolute quantification.

Visualization of Experimental Workflow
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Caption: Workflow for heterologous expression and characterization of a UGT.
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Conclusion and Future Perspectives
The proposed biosynthetic pathway for Trachelosiaside provides a robust framework for

understanding its formation in plants. It begins with the conserved phenylpropanoid pathway,

proceeds through the established steps of lignan formation, and culminates in a putative

demethylation and a final glycosylation step. While this guide offers a comprehensive overview

based on current knowledge, significant research is required to validate each step specifically

within Trachelospermum.

Future research should focus on:

Transcriptome and Genome Analysis: Identifying candidate genes for the O-demethylase

and the specific UGT involved in Trachelosiaside biosynthesis in T. jasminoides.

Enzyme Characterization: In vitro and in vivo functional validation of these candidate

enzymes.

Metabolic Flux Analysis: Quantifying the flow of intermediates through the pathway in

Trachelospermum to identify rate-limiting steps.

Elucidating the precise molecular details of this pathway will unlock the potential for

biotechnological production of Trachelosiaside and other valuable lignans for the

pharmaceutical and nutraceutical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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